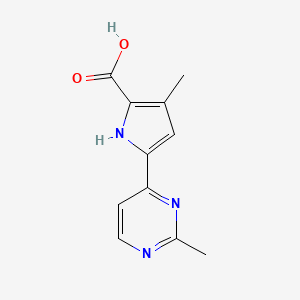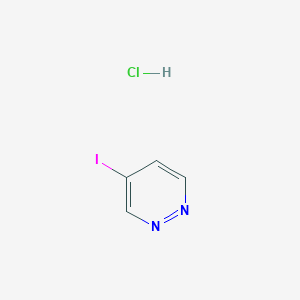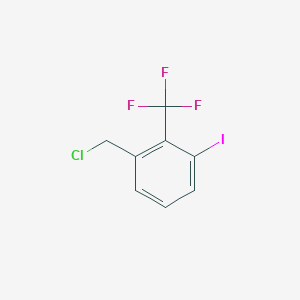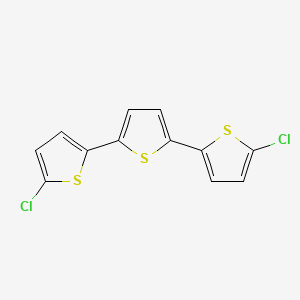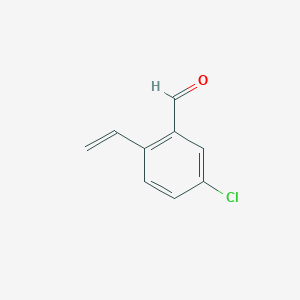
5-Chloro-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a vinyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation of 5-chlorobenzaldehyde with acetone under basic conditions, followed by a dehydration step to introduce the vinyl group. Another method involves the Suzuki-Miyaura coupling of 5-chloro-2-bromobenzaldehyde with vinylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The Claisen-Schmidt condensation and Suzuki-Miyaura coupling are both scalable processes that can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-vinylbenzoic acid.
Reduction: 5-Chloro-2-vinylbenzyl alcohol.
Substitution: 5-Methoxy-2-vinylbenzaldehyde (when using sodium methoxide).
Aplicaciones Científicas De Investigación
5-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-vinylbenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Vinylbenzaldehyde: Lacks the chlorine substitution at the 5-position.
5-Chloro-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a vinyl group.
Uniqueness
5-Chloro-2-vinylbenzaldehyde is unique due to the presence of both a chlorine atom and a vinyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C9H7ClO |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
5-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 |
Clave InChI |
KBGONYHRPOVZMI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


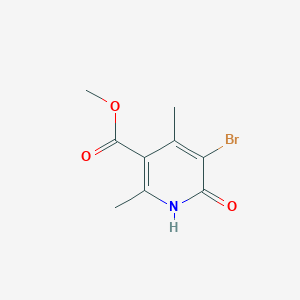
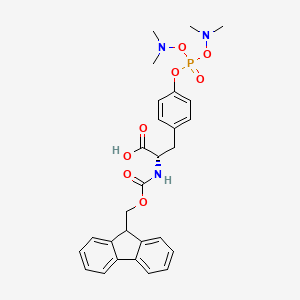
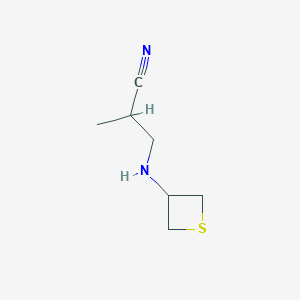
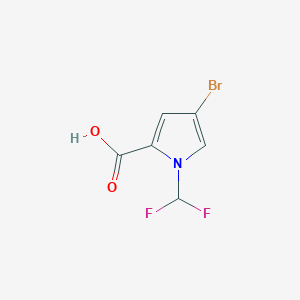
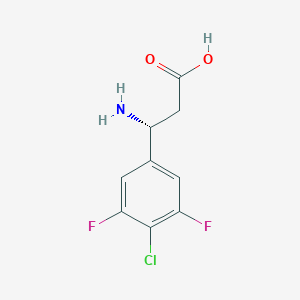
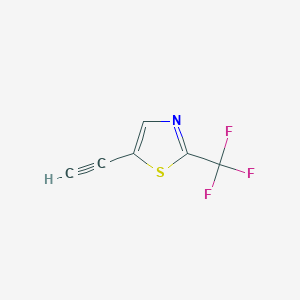
![cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13028044.png)
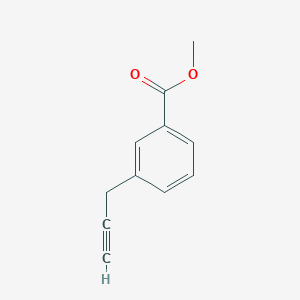
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)

